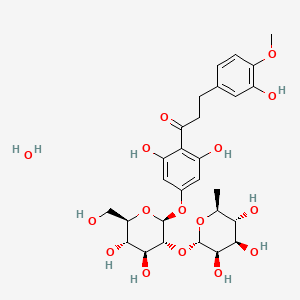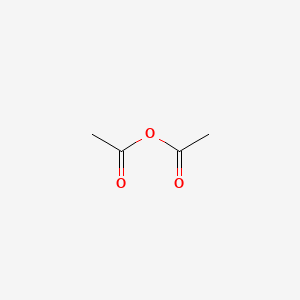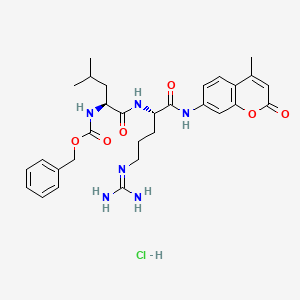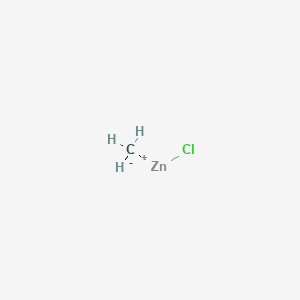
2,4-Diisocyanato-5-methyl-bromobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Diisocyanato-5-methyl-bromobenzene, also known as 2,4-DMB, is a synthetic compound that has been used in a variety of scientific and commercial applications. It is a diisocyanate, meaning it contains two isocyanate groups which can react with other molecules to form polymers and other compounds. It is a colorless liquid at room temperature and is relatively non-toxic. It is used in the synthesis of polyurethanes and other polymers, as well as in the synthesis of drugs and other organic compounds.
作用機序
2,4-Diisocyanato-5-methyl-bromobenzene reacts with other molecules to form polymers and other compounds. The reaction is typically carried out in an inert atmosphere, with a base such as sodium hydroxide or potassium hydroxide. The reaction is exothermic and the reaction can be stopped by adding an excess of bromobenzene. The reaction typically occurs at temperatures between 80-100°C.
Biochemical and Physiological Effects
2,4-Diisocyanato-5-methyl-bromobenzene is relatively non-toxic, and has been shown to have minimal effect on the human body. It is not considered to be a carcinogen, mutagen, or teratogen. It has been shown to have minimal effect on the respiratory system, and is not considered to be a respiratory irritant.
実験室実験の利点と制限
The main advantage of 2,4-Diisocyanato-5-methyl-bromobenzene is its low toxicity and relatively low cost. It is also relatively easy to synthesize and use in laboratory experiments. However, it is highly flammable and should be handled with care. Additionally, it should be stored in a cool, dry place and should be kept away from sources of ignition.
将来の方向性
There are a number of potential future directions for the use of 2,4-Diisocyanato-5-methyl-bromobenzene. It could be used in the synthesis of more complex polymers, such as polycarbonates and polyesters. It could also be used in the synthesis of drugs and other pharmaceuticals. Additionally, it could be used in the synthesis of adhesives and sealants, as well as in the production of polyurethane foams and coatings. Finally, it could be used in the synthesis of other organic compounds, such as dyes and pigments.
合成法
2,4-Diisocyanato-5-methyl-bromobenzene is typically synthesized from the reaction of bromobenzene and phosgene. Bromobenzene is first reacted with phosgene in an inert atmosphere to form chloroformic ester, which is then reacted with a base to form the diisocyanate. The reaction is typically carried out at temperatures between 80-100°C. The reaction is exothermic and the reaction can be stopped by adding an excess of bromobenzene.
科学的研究の応用
2,4-Diisocyanato-5-methyl-bromobenzene is widely used in scientific research, primarily in the synthesis of polymers and other organic compounds. It is also used in the synthesis of drugs and other pharmaceuticals, as well as in the synthesis of polyurethanes, polyesters, and polyamides. It is also used in the synthesis of polyurethane foams and coatings, as well as in the production of adhesives and sealants.
特性
IUPAC Name |
1-bromo-2,4-diisocyanato-5-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O2/c1-6-2-7(10)9(12-5-14)3-8(6)11-4-13/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJVHGKZBKJPGIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N=C=O)N=C=O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Diisocyanato-5-methyl-bromobenzene | |
CAS RN |
55206-98-9 |
Source


|
| Record name | 4-BROMO-6-METHYL-1,3-PHENYLENE DIISOCYANATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





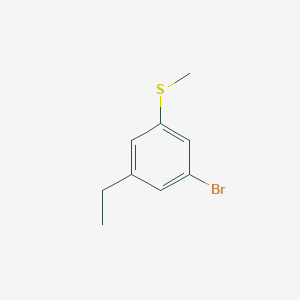

![4-Chlorophenyl-[4-nitro-3-(trifluoromethyl)phenyl]sulfide](/img/structure/B6354992.png)
